molecular formula C19H16O7 B2880108 Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate CAS No. 87414-44-6

Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

Cat. No.: B2880108
CAS No.: 87414-44-6
M. Wt: 356.3 g/mol
InChI Key: AEKPZNDJHWFONI-LJQANCHMSA-N
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Description

Butyrolactone II, also known as gamma-butyrolactone, is a five-membered lactone containing an ester functionality. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and its role as a precursor to other important chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyrolactone II can be synthesized through several methods:

    Dehydrogenation of 1,4-Butanediol: This method involves the removal of hydrogen from 1,4-butanediol to form butyrolactone II.

    Ring-Closing of Hydroxy Acids: This process involves the cyclization of hydroxy acids to form the lactone ring.

    Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce butyrolactone II.

Industrial Production Methods: In industrial settings, butyrolactone II is typically produced through the dehydrogenation of 1,4-butanediol. This method is preferred due to its efficiency and the availability of 1,4-butanediol as a starting material .

Chemical Reactions Analysis

Types of Reactions: Butyrolactone II undergoes various chemical reactions, including:

    Oxidation: Butyrolactone II can be oxidized to form gamma-hydroxybutyric acid.

    Reduction: It can be reduced to form 1,4-butanediol.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyrolactone II has a wide range of applications in scientific research:

Mechanism of Action

Butyrolactone II exerts its effects through various mechanisms:

Comparison with Similar Compounds

Butyrolactone II can be compared with other similar compounds such as:

Uniqueness: Butyrolactone II is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to act as a precursor to other important chemicals further enhances its significance .

Properties

IUPAC Name

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPZNDJHWFONI-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017691
Record name Butyrolactone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87414-44-6
Record name Butyrolactone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87414-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrolactone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Reactant of Route 4
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

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